Dsp7A26K25
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Overview
Description
SLC-391 is a novel, potent, and specific small molecule inhibitor of receptor tyrosine kinase AXL. It has demonstrated antiproliferative activity against various tumor cell lines in vitro and efficacy in different animal models, including non-small cell lung cancer, chronic myeloid leukemia, and acute myeloid leukemia . SLC-391 is particularly noted for its ability to target the AXL receptor, which plays a significant role in tumor growth, survival, metastasis, and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLC-391 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of SLC-391 would likely involve optimization of the synthetic routes to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques to isolate the final product. The exact methods used in industrial production are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
SLC-391 undergoes various chemical reactions, including:
Oxidation: SLC-391 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: SLC-391 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving SLC-391 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of SLC-391 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of SLC-391, which may have different biological activities .
Scientific Research Applications
SLC-391 has a wide range of scientific research applications, including:
Mechanism of Action
SLC-391 targets and binds to the AXL receptor, preventing its activation. This blocks AXL-mediated signal transduction pathways, inhibiting both AXL-mediated tumor cell growth, proliferation, and migration, as well as AXL-mediated immunosuppression . The inhibition of AXL disrupts cell division, leading to tumor growth inhibition and cancer cell death .
Comparison with Similar Compounds
Similar Compounds
SLC-370: Another AXL inhibitor with similar properties but different potency and selectivity.
Venetoclax: A selective BCL-2 inhibitor that has shown synergistic effects when used in combination with SLC-391.
Uniqueness of SLC-391
SLC-391 is unique due to its high potency and selectivity for the AXL receptor. It has demonstrated strong antitumor activity in various preclinical models and has shown potential for combination therapy with other targeted agents . Its ability to modulate the immune response and enhance the efficacy of immune checkpoint inhibitors further distinguishes it from other similar compounds .
Properties
CAS No. |
1783825-18-2 |
---|---|
Molecular Formula |
C19H23N7O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H23N7O/c20-18-16(19-25-24-17(27-19)7-12-1-2-12)8-13(9-22-18)14-10-23-26(11-14)15-3-5-21-6-4-15/h8-12,15,21H,1-7H2,(H2,20,22) |
InChI Key |
JYVSYFGHYFXYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN=C(O2)C3=C(N=CC(=C3)C4=CN(N=C4)C5CCNCC5)N |
Origin of Product |
United States |
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